molecular formula C12H15N5OS B2434780 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 2034269-48-0

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B2434780
CAS No.: 2034269-48-0
M. Wt: 277.35
InChI Key: CKMJBOQDIILCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a synthetic hybrid heterocyclic compound designed for medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a 2,4-dimethylthiazole and a 1,2,3-triazole moiety linked via a pyrrolidine methanone bridge. The thiazole ring is a biologically active scaffold present in numerous FDA-approved drugs and is extensively investigated for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 1,2,3-triazole component serves as a stable linker and a key pharmacophore, capable of forming dipole-dipole interactions and hydrogen bonds with biological targets, which can enhance binding affinity and stability in molecular complexes . Research on molecular hybrids combining 1,2,3-triazole units with other heterocycles like thiazole has shown significant promise in anticancer applications, with studies indicating that such compounds can induce apoptosis through the activation of executioner caspases such as caspase-3/7 . This compound is intended for research purposes only, specifically for use in bioactivity screening, target identification, and mechanism-of-action studies in cellular models. It is supplied as a solid and should be stored in a cool, dry place. Handling should be performed by trained personnel in a laboratory setting. This compound is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-8-11(19-9(2)15-8)12(18)16-6-3-10(7-16)17-13-4-5-14-17/h4-5,10H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMJBOQDIILCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole, pyrrolidine, and thiazole rings, followed by their coupling. Common synthetic routes might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Pyrrolidine Ring: This can be synthesized via a reductive amination reaction or through the cyclization of appropriate precursors.

    Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reactions: The final step would involve coupling these rings together, possibly through amide bond formation or other suitable linkages.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could occur at the triazole or pyrrolidine rings.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at positions on the rings that are less sterically hindered.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science: It might be used in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes.

    Receptor Binding: It might bind to specific receptors, influencing biological pathways.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

    Diagnostics: It might be used in diagnostic assays.

Industry

    Agriculture: The compound could be used in the development of new agrochemicals.

    Manufacturing: It might be used in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding.

    Receptor Binding: It could bind to a receptor, either activating or inhibiting its function.

Comparison with Similar Compounds

Similar Compounds

    (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone: can be compared with other compounds containing triazole, pyrrolidine, and thiazole rings.

Uniqueness

    Structural Features: The specific arrangement of the triazole, pyrrolidine, and thiazole rings.

    Biological Activity: Unique interactions with biological targets.

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex organic molecule that combines structural elements from triazole, pyrrolidine, and thiazole. Its unique chemical composition suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H14N4OSC_{12}H_{14}N_{4}OS. It features a triazole moiety that is known for its ability to interact with various biological targets. The thiazole component contributes to its potential antimicrobial and anticancer properties.

The primary mechanism of action involves the compound's interaction with specific enzymes and receptors in biological systems. The triazole and thiazole rings facilitate binding to active sites on target proteins, leading to modulation of their activity.

Target Enzymes and Receptors

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially impacting cellular metabolism.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signal transduction pathways.

Biological Activity

The biological activity of the compound has been investigated in several studies:

Antimicrobial Activity

Research indicates that derivatives containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 8 µg/mL against Streptococcus mutans .
  • Compounds similar to this one have shown effectiveness against a range of bacterial strains, suggesting potential use as antibiotics.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole-containing compounds:

  • A study demonstrated that similar compounds induced apoptosis in cancer cell lines, particularly through mechanisms involving reactive oxygen species (ROS) generation .
  • The presence of the thiazole ring enhances cytotoxic effects against various cancer types, including breast and lung cancers.

Case Studies

  • Study on Anticancer Properties : In a recent study published in Molecules, compounds with similar structural features were shown to induce late apoptosis in cancer cells. These findings suggest that the compound may have therapeutic potential in oncology .
  • Antimicrobial Screening : A comprehensive screening of thiazolo[2,3-c][1,2,4]triazoles revealed promising antimicrobial activity against both bacterial and fungal strains. The study emphasized the role of specific functional groups in enhancing bioactivity .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStreptococcus mutans8 µg/mL
AnticancerA549 (Lung Cancer)IC50: 12 µM
AnticancerMDA-MB-231 (Breast Cancer)IC50: 15 µM

Q & A

Q. What are the optimal synthetic routes for preparing (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves three key steps: (i) preparation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), (ii) coupling with 2,4-dimethylthiazole-5-carboxylic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt), and (iii) purification via column chromatography. Optimization focuses on solvent selection (e.g., DMF or THF), temperature control (reflux at 80–100°C), and catalyst loading (e.g., 10 mol% CuI). Yield improvements (≥70%) are achieved by iterative adjustment of stoichiometry and reaction time .
Step Key Parameters Typical Yields
Triazole formationCuI (10 mol%), RT, 12h65–75%
Thiazole couplingEDC/HOBt, DMF, 24h70–80%
Final purificationSilica gel, hexane/EtOAc>95% purity

Q. How is structural characterization performed to confirm the compound’s identity and purity?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is used:
  • NMR : 1^1H and 13^13C NMR to verify proton environments (e.g., pyrrolidine CH2_2 at δ 2.5–3.5 ppm, thiazole C-5 at δ 165–170 ppm) .
  • IR : Peaks at 1650–1700 cm1^{-1} (C=O stretch) and 3100–3150 cm1^{-1} (triazole C-H) .
  • Elemental Analysis : Match experimental C, H, N, S values to theoretical calculations (±0.3% tolerance) .
  • HPLC : Purity assessment (>98%) using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Initial screens include:
  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for thiazole-containing compounds) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (KD values <10 µM suggest high affinity) .

Advanced Research Questions

Q. How do computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?

  • Methodological Answer : Docking simulations (AutoDock Vina or Schrödinger Suite) are performed using crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). The triazole and thiazole moieties often form hydrogen bonds with catalytic residues (e.g., Lys721 in EGFR), while the pyrrolidine enhances hydrophobic interactions. MD simulations (NAMD/GROMACS) over 100 ns validate binding stability (RMSD <2 Å) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Discrepancies (e.g., IC50_{50} variability) arise from assay conditions or impurity profiles. Mitigation strategies include:
  • Dose-Response Curves : Repeat assays with standardized protocols (n ≥ 3).
  • Metabolite Profiling : LC-MS to rule out degradation products .
  • Orthogonal Assays : Confirm activity via SPR and cellular thermal shift assays (CETSA) .

Q. How can the compound’s reactivity be modified to enhance selectivity for specific targets?

  • Methodological Answer : Rational modifications focus on:
  • Triazole Substituents : Introducing electron-withdrawing groups (e.g., -CF3_3) to modulate hydrogen-bonding capacity .
  • Pyrrolidine Functionalization : N-methylation to reduce off-target binding .
  • Thiazole Optimization : Substituent tuning (e.g., 2,4-dimethyl vs. 4-fluoro) to alter steric and electronic properties .
Modification Impact on Selectivity
Triazole -CF3_3Increased kinase inhibition
Pyrrolidine N-MeReduced CYP450 interaction
Thiazole 4-FEnhanced membrane permeability

Q. What advanced analytical techniques quantify the compound’s stability under physiological conditions?

  • Methodological Answer : Stability is assessed via:
  • Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and UV light; monitor degradation by UPLC-MS .
  • Plasma Stability : Incubate in human plasma (37°C, 24h); quantify remaining compound via LC-MS/MS .
  • Microsomal Metabolism : Use liver microsomes + NADPH to identify oxidative metabolites .

Data-Driven Research Challenges

Q. How are structure-activity relationships (SARs) systematically derived for this compound?

  • Methodological Answer : SAR studies involve synthesizing analogs with systematic substitutions (e.g., triazole → tetrazole, thiazole → oxazole) and testing against a panel of targets. Data is analyzed using multivariate statistics (e.g., PCA) to identify critical substituents. For example, 2,4-dimethylthiazole improves cellular uptake compared to unsubstituted analogs .

Q. What experimental and computational approaches validate the compound’s mechanism of action?

  • Methodological Answer : Integrate:
  • CRISPR-Cas9 Knockouts : Confirm target dependency in cell lines .
  • Transcriptomics : RNA-seq to identify downstream pathways (e.g., apoptosis markers) .
  • Free Energy Calculations : MM-PBSA to estimate binding energy contributions (ΔG < -8 kcal/mol indicates strong binding) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer :
  • Detailed Protocols : Publish step-by-step synthesis and assay conditions (e.g., exact catalyst batches, cell passage numbers).
  • Open Data : Share raw NMR, HPLC, and bioassay data in repositories (e.g., Zenodo).
  • Collaborative Validation : Cross-lab replication studies to confirm yields and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.